Structural Uniqueness: N-Chloro Functional Group Distinguishes Fampridine Impurity 1 from All Catalogued Fampridine Impurities
Fampridine Impurity 1 (N-chloro-4-pyridinecarboxamide; CAS 125583-33-7) is the only fampridine-related impurity containing an electrophilic N–Cl covalent bond. This structural motif is absent in the five process-related impurities characterized by Ajaykumar et al. (2017)—namely Impurity-I (pyridine-4-carboxamide), Impurity-II (3-aminopyridine), Impurity-III (1,2-bis(4-pyridyl)hydrazine), Impurity-IV (1,3-di(pyridin-4-yl)urea), and Impurity-V (4-aminopyridine-N-oxide)—as well as in the primary oxidative degradant fampridine N-oxide (CAS 3535-75-9) [1]. The N-chloro substituent imparts a formal oxidation potential characteristic of N-haloamide oxidants, confirmed by redox titration and elemental analysis [2]. This structural distinction means that Fampridine Impurity 1 cannot be chromatographically co-eluted with or spectroscopically mimicked by any other known fampridine impurity, making authentic reference material indispensable for peak identification in impurity profiling studies [3].
| Evidence Dimension | Presence of N–Cl covalent bond (electrophilic N-halo functionality) |
|---|---|
| Target Compound Data | Confirmed N–Cl bond; molecular formula C₆H₅ClN₂O; formal redox potential characteristic of N-chloroamide class [2] |
| Comparator Or Baseline | Fampridine Impurity-I (pyridine-4-carboxamide; C₆H₆N₂O, no halogen); Impurity-II (3-aminopyridine; C₅H₆N₂, no halogen); Impurity-V / fampridine N-oxide (C₅H₆N₂O, N–O bond, no chlorine). None possess an N–Cl bond. |
| Quantified Difference | Qualitative structural difference—N-chloro substitution in target compound vs. no N-halo substitution in any comparator |
| Conditions | Structural characterization by elemental analysis, redox potential measurement, and mass spectrometry [2] |
Why This Matters
The unique N-chloro structural alert directly impacts regulatory classification under ICH M7, requiring a dedicated reference standard for genotoxic impurity method validation that no other fampridine impurity can fulfill.
- [1] V. Ajaykumar, N. Sheshashena, K. Srinivas, N. Srinivasu, R. Nageswara Rao. Determination of five potential genotoxic impurities in dalfampridine using liquid chromatography. J. Pharm. Biomed. Anal. 2017; 133: 27–31. View Source
- [2] V. Priya, M. Subalakshmi. Kinetic study of oxidation of p-methylbenzaldehyde di-n-butyl acetal by N-chloroisonicotinamide. Int. J. Res. Dev. Pharm. Life Sci. (IJRDPL). 2015; 4(3): 1567–1573. View Source
- [3] Saji Thomas, A. Bharti, K. Tharpa, A. Agarwal. A stability indicating simultaneous dual wavelength UV–HPLC method for the determination of potential impurities in fampridine active pharmaceutical ingredient. J. Pharm. Biomed. Anal. 2012; 58: 136–140. View Source
